Methyl 3-(3-hydroxyphenyl)propanoate
Description
Contextualization within Phenylpropanoid and Polyketide Research
The phenylpropanoid pathway is a major route in plant secondary metabolism, responsible for the synthesis of a vast array of natural products. rsc.orgnih.govfrontiersin.org These compounds, all derived from the amino acid phenylalanine, play crucial roles in plant development, defense against pathogens, and adaptation to environmental stresses. frontiersin.orgnih.gov The products of this pathway are structurally diverse and include flavonoids, lignans, stilbenes, and coumarins. nih.gov Phenylpropanoid esters, a significant class within this group, are naturally occurring compounds found in various plants and are characterized by a core structure, often a sugar, linked to one or more phenylpropanoid units through an ester bond. rsc.orgsigmaaldrich.commdpi.com Methyl 3-(3-hydroxyphenyl)propanoate (B1234328), with its C6-C3 carbon skeleton, is a simple phenylpropanoid and fits directly into this classification. rsc.org
The connection between the phenylpropanoid and polyketide pathways is a well-established area of biochemical research. nih.gov A major class of plant natural products, including the vast family of flavonoids, is synthesized through a pathway that combines a phenylpropanoid-derived starter unit with several malonyl-CoA units, a hallmark of polyketide synthesis. nih.gov While direct research linking Methyl 3-(3-hydroxyphenyl)propanoate to polyketide biosynthesis is not extensively documented, its structural similarity to known precursors makes it a molecule of interest in this context. The core phenylpropanoid structure can be activated to its coenzyme A (CoA) ester, which then serves as a primer for polyketide synthases to initiate the formation of a polyketide chain. nih.gov Therefore, understanding the biosynthesis and metabolic fate of simple phenylpropanoids like this compound is fundamental to exploring the intricate biosynthetic machinery that leads to more complex natural products.
Significance as a Metabolite and Synthetic Intermediate
The significance of this compound in academic research is twofold: its role as a metabolite and its utility as a synthetic intermediate. While much of the metabolic research has focused on its corresponding carboxylic acid, 3-(3-hydroxyphenyl)propanoic acid (3-HPPA), the ester form is also of considerable interest. 3-HPPA is a known major metabolite of dietary polyphenols, such as flavonoids and caffeic acid, formed by the action of human gut microbiota. The study of such metabolites is crucial for understanding the biological effects of dietary compounds.
In the realm of synthetic chemistry, this compound serves as a valuable building block. Its bifunctional nature, possessing both a reactive phenol (B47542) group and a methyl ester, allows for a variety of chemical transformations. This makes it an attractive starting material or intermediate in the synthesis of more complex molecules. For instance, patent literature demonstrates its use as a reactant in the synthesis of benzene (B151609) derivatives, highlighting its practical application in the development of new chemical entities. google.com The ability to selectively modify either the hydroxyl or the ester group provides synthetic chemists with a versatile tool for constructing intricate molecular architectures.
Overview of Current Research Landscape and Gaps
The current research landscape for phenylpropanoids is vibrant, with ongoing efforts to elucidate their biosynthetic pathways, understand their diverse biological activities, and develop methods for their microbial production. rsc.orgnih.govfrontiersin.org There is a significant focus on the engineering of the phenylpropanoid pathway in plants to enhance disease resistance and improve biomass properties. nih.gov Moreover, the transport and compartmentalization of phenylpropanoid intermediates within plant cells are emerging as critical areas of investigation to fully comprehend the regulation of this complex metabolic network. nih.gov
However, within this broad field, specific research on this compound is comparatively sparse. A significant gap exists in the understanding of its specific biological activities, which may differ from its more extensively studied carboxylic acid analogue. Furthermore, its natural occurrence and metabolic pathways in various organisms remain largely unexplored. While its role as a synthetic intermediate is established in patent literature, its application in academic synthetic research is not widely reported. The potential for this compound to serve as a specific probe or substrate in enzymatic or biosynthetic studies is an area that warrants further investigation. A deeper exploration into the enzymatic esterification and hydrolysis of this compound could provide valuable insights into the metabolic regulation of phenylpropanoids. The lack of focused studies on this particular ester represents a clear gap in the current body of scientific literature.
| Property | Value | Source |
| Chemical Name | This compound | chemscene.com |
| CAS Number | 61389-68-2 | chemscene.comchemsynce.com |
| Molecular Formula | C₁₀H₁₂O₃ | chemscene.com |
| Molecular Weight | 180.20 g/mol | chemscene.com |
| Synonyms | METHYL 3-(3-HYDROXYPHENYL)PROPIONATE, 3-(3-hydroxyphenyl)propanoic acid methyl ester | chemscene.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(3-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFOKIAATXLZIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363765 | |
| Record name | Methyl 3-(3-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61389-68-2 | |
| Record name | Methyl 3-(3-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-(3-hydroxyphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies and Derivatization in Chemical Research
Established Synthetic Pathways for Methyl 3-(3-hydroxyphenyl)propanoate (B1234328)
The synthesis of Methyl 3-(3-hydroxyphenyl)propanoate can be achieved through several established chemical reactions. These methods range from classic organic reactions to modern biotechnological approaches, each offering distinct advantages in terms of yield, selectivity, and environmental impact.
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. masterorganicchemistry.com It involves the addition of a nucleophile, known as a Michael donor (such as an enolate), to an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor. masterorganicchemistry.comyoutube.com The reaction proceeds in three key steps: formation of the nucleophile (enolate), conjugate addition to the electrophilic alkene, and subsequent protonation of the newly formed enolate. masterorganicchemistry.com
While the specific reaction between 2,6-Di-tert-butylphenol and methyl acrylate (B77674) is documented to produce methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, the direct synthesis of this compound via a Michael addition involving a simpler phenol (B47542) and methyl acrylate is less commonly detailed. The general principle, however, remains applicable. In such a theoretical reaction, a phenoxide ion would act as the nucleophile attacking the β-carbon of methyl acrylate.
Table 1: Key Aspects of the Michael Addition Reaction
| Feature | Description |
| Reaction Type | Conjugate 1,4-addition |
| Michael Donor | A nucleophile, typically a soft nucleophile like an enolate or a phenoxide. |
| Michael Acceptor | An α,β-unsaturated carbonyl compound, such as methyl acrylate. |
| Driving Force | Formation of a stable carbon-carbon single bond. masterorganicchemistry.com |
| Key Steps | 1. Deprotonation to form the nucleophile. 2. Nucleophilic attack at the β-carbon. 3. Protonation of the resulting enolate. masterorganicchemistry.com |
A direct and widely used method for preparing this compound is the esterification of its corresponding carboxylic acid, 3-(3-hydroxyphenyl)propanoic acid. hmdb.cagenome.jp This reaction, typically a Fischer esterification, involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.
The process is an equilibrium reaction, and to drive it towards the formation of the ester product, excess methanol is often used, or the water formed during the reaction is removed. Common catalysts include strong mineral acids like sulfuric acid or polymer-supported catalysts such as sulfonic acid resins (e.g., Amberlyst 15). researchgate.netabo.fi For instance, a similar compound, methyl 3-(4-hydroxyphenyl)propionate, is synthesized by reacting 3-(4-Hydroxy-phenyl)-propanoic acid with methyl iodide in the presence of potassium carbonate in DMF, achieving a yield of 95.9%. chemicalbook.com The reaction of propanoic acid with methanol is a standard method to produce methyl propanoate. mytutor.co.uk
Table 2: Representative Esterification Reaction Conditions
| Reactants | Catalyst | Solvent | Temperature | Yield | Reference |
| 3-(4-Hydroxy-phenyl)-propanoic acid, Methyl Iodide | K₂CO₃ | DMF | Room Temp. | 95.9% | chemicalbook.com |
| Propanoic acid, Methanol | Fibrous polymer-supported sulphonic acid | None | 60 °C | High | abo.fi |
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov Enzymes, particularly lipases, are frequently employed for the stereoselective synthesis of esters through processes like kinetic resolution via transesterification. nih.gov
While specific research on the stereoselective synthesis of this compound is not extensively documented, the principles of biocatalysis are applicable. If a chiral center were present, for example at the α or β position of the propanoate chain, a lipase (B570770) could be used to selectively esterify one enantiomer of the corresponding racemic carboxylic acid, or selectively hydrolyze one enantiomer of the racemic ester. This approach allows for the preparation of enantiomerically pure compounds, which is crucial in the synthesis of pharmaceuticals and other bioactive molecules. nih.govnih.gov For example, lipase from Pseudomonas fluorescens has been used for the kinetic resolution of a related compound, 3-hydroxy-3-phenylpropanonitrile, a key step in synthesizing certain active pharmaceutical ingredients. nih.gov
Precursor Role in Complex Organic Synthesis
The structure of this compound makes it an ideal starting material or intermediate for synthesizing more elaborate molecular architectures.
The (hydroxyphenyl)propanoic acid scaffold is a key structural motif in the design of neuropeptide analogues. Neuropeptides are signaling molecules in the nervous system, and their analogues are developed to modulate their activity, often for therapeutic purposes. For example, derivatives of (hydroxyphenyl)propanoic acid have been used to create potent and selective opioid receptor antagonists. nih.govnih.gov
In one notable application, 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, a close analogue of the core structure, was substituted for the tyrosine residue in opioid agonist peptides. This modification transformed the agonist into a potent antagonist at opioid receptors, demonstrating the critical role of this chemical scaffold in altering biological activity. nih.gov The synthesis of these complex peptide analogues often involves solid-phase peptide synthesis techniques, where the (hydroxyphenyl)propanoic acid unit is incorporated into the growing peptide chain. nih.gov
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that are key regulators of lipid and glucose metabolism. wikipedia.org Agonists of PPARs are used to treat metabolic diseases like type 2 diabetes and dyslipidemia. wikipedia.orgnih.gov
Research has shown that phenylpropanoic acid derivatives are a promising class of compounds for developing PPAR agonists. nih.gov Structure-activity relationship studies have identified that the phenylpropanoic acid core is a critical pharmacophore for activating PPARα and PPARδ subtypes. nih.govresearchgate.net Synthetic routes to these agonists often start from substituted phenylpropanoic acids or their esters. This compound can serve as a precursor in these syntheses, where the hydroxyl group and the ester functionality can be further modified to optimize the molecule's binding affinity and efficacy as a dual PPARα/δ agonist for the potential treatment of metabolic syndrome. nih.gov
Derivatization to Quinoxaline (B1680401) Scaffolds
The synthesis of quinoxaline scaffolds, which are important bicyclic nitrogen-containing heterocycles, classically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govijrar.org This reaction is a robust and widely used method for creating the quinoxaline ring system. arkat-usa.orgnih.gov
This compound is not an ideal starting material for direct conversion into a quinoxaline scaffold. The structure of the propanoate would require significant chemical modification to generate the necessary 1,2-dicarbonyl functionality required for the condensation reaction. Synthetic routes such as the oxidation of the α- and β-carbons of the propanoate side chain would be necessary to form a suitable phenylglyoxal-type precursor. However, such multi-step transformations starting from a phenylpropanoate are not commonly reported, and more direct synthetic strategies are generally preferred for quinoxaline synthesis. organic-chemistry.org
Advanced Derivatization Strategies for Structure-Activity Relationship Studies
This compound serves as a valuable starting point for creating diverse derivatives for structure-activity relationship (SAR) studies. These studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound.
Synthesis of Hydroxycinnamic Acid Derivatives
Hydroxycinnamic acids are a class of phenylpropanoids characterized by a C6-C3 skeleton with a double bond in the propylene (B89431) side chain. The conversion of a saturated phenylpropanoic acid core, such as that in this compound, into an unsaturated cinnamic acid derivative would require a dehydrogenation reaction. This transformation is not a standard or frequently utilized synthetic strategy in organic chemistry.
Conversely, the reverse reaction, the hydrogenation of the double bond in cinnamic acid derivatives to produce phenylpropanoic acids, is a well-established and common procedure. wikipedia.org The standard chemical synthesis of hydroxycinnamic acids typically begins with simpler precursors, such as the corresponding hydroxybenzaldehydes, which undergo condensation reactions like the Perkin or Knoevenagel reactions. researchgate.net In nature, these compounds are often formed from amino acids like phenylalanine through enzymatic deamination. nih.gov
Pyrazole-Based Inhibitors Synthesis
Pyrazole (B372694) scaffolds are frequently synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a method known as the Knorr pyrazole synthesis. youtube.commdpi.com this compound can be effectively converted into a suitable precursor for pyrazole synthesis via a Claisen condensation.
The process begins with the self-condensation of this compound in the presence of a strong base, such as sodium methoxide. This reaction forms a new carbon-carbon bond and results in a β-keto ester. pearson.com The subsequent treatment of this β-keto ester intermediate with hydrazine hydrate (B1144303) leads to a cyclization reaction, yielding the final pyrazole derivative. This two-step sequence provides an efficient route to highly functionalized pyrazoles from a relatively simple starting ester.
Table 1: Synthesis of Pyrazole Derivative
| Step | Reactant(s) | Key Transformation | Product |
|---|---|---|---|
| 1 | This compound, Sodium Methoxide | Claisen Condensation | Methyl 2-(3-hydroxyhydrocinnamoyl)-3-(3-hydroxyphenyl)propanoate (β-keto ester) |
Amino Acid and Phenylalanine Derivatives
The scaffold of this compound can be derivatized to produce unnatural amino acids, including derivatives of phenylalanine. A classic and effective method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com
The synthetic pathway commences with the hydrolysis of the methyl ester group of the starting material to yield 3-(3-hydroxyphenyl)propanoic acid. This carboxylic acid is then subjected to the HVZ reaction, where it is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). byjus.comlibretexts.org This step selectively brominates the α-carbon (the carbon adjacent to the carboxyl group), producing an α-bromo carboxylic acid. In the final step, the bromine atom is displaced by an amino group through a nucleophilic substitution reaction with ammonia, yielding the target amino acid derivative. wikipedia.org
Table 2: Synthesis of Phenylalanine Derivative
| Step | Starting Material | Reagents | Key Transformation | Intermediate/Product |
|---|---|---|---|---|
| 1 | This compound | H₂O, H⁺ or OH⁻ | Ester Hydrolysis | 3-(3-Hydroxyphenyl)propanoic acid |
| 2 | 3-(3-Hydroxyphenyl)propanoic acid | 1. PBr₃ (cat.), Br₂ 2. H₂O | Hell-Volhard-Zelinsky Reaction | 2-Bromo-3-(3-hydroxyphenyl)propanoic acid |
Biological Activities and Pharmacological Investigations
Mechanistic Studies of Biological Activity
There is currently no scientific literature available that specifically investigates the interaction of Methyl 3-(3-hydroxyphenyl)propanoate (B1234328) with any enzymes or details its potential to modulate enzymatic activity.
Scientific studies detailing the specific hydrogen bonding interactions between Methyl 3-(3-hydroxyphenyl)propanoate and proteins or enzymes are not present in the current body of published research.
There is no available research that demonstrates or investigates the modulation of inflammatory pathways, including the inhibition of cytokines or specific enzymes such as COX-2, by this compound.
There is a lack of scientific studies specifically examining the effects of this compound on the nitric oxide (NO) and reactive oxygen species (ROS) signaling pathways. While research exists for structurally related compounds, these findings cannot be directly attributed to this compound.
Data Tables
Table 1: Enzyme Interaction and Modulation of Activity
| Enzyme Target | Type of Interaction | Modulatory Effect (Inhibition/Activation) | IC50/EC50 (µM) |
|---|---|---|---|
| No data available | No data available | No data available | No data available |
Table 2: Modulation of Inflammatory Cytokines and Enzymes
| Cytokine/Enzyme | Effect | Cell Line/Model |
|---|---|---|
| No data available | No data available | No data available |
Table 3: Effects on Signaling Pathways
| Pathway | Key Molecules Affected | Observed Effect |
|---|---|---|
| No data available | No data available | No data available |
Signaling Pathway Modulation
Auxin Signaling Interference in Plant Systems
Based on a review of available scientific literature, no studies were found that specifically investigate the interference of this compound or its parent acid, 3-(3-hydroxyphenyl)propanoic acid, with auxin signaling pathways in plant systems. Research on related isomers, such as Methyl 3-(4-hydroxyphenyl)propionate, has shown activity in modulating plant root development through auxin signaling, but these findings cannot be directly attributed to the 3-hydroxy isomer.
Specific Pharmacological Effects and Therapeutic Potential
Pharmacological investigations have primarily centered on the parent compound, 3-(3-hydroxyphenyl)propanoic acid (3-HPPA), revealing significant effects on the cardiovascular system, as well as anti-inflammatory and potential neuroprotective properties.
Studies indicate that 3-HPPA has protective effects on the vascular system, primarily through its influence on vasodilation and cellular adhesion processes critical to the development of atherosclerosis.
3-(3-Hydroxyphenyl)propionic acid (3-HPPA) has been identified as a promoter of endothelium-dependent nitric oxide (NO) release and an activator of endothelial nitric oxide synthase (eNOS). medchemexpress.com This activity is crucial for mediating the relaxation of vascular smooth muscle, which leads to vasodilation and a reduction in peripheral vascular resistance. medchemexpress.com
In laboratory models using rat thoracic aorta rings pre-contracted with norepinephrine, 3-HPPA induced relaxation in a dose-dependent manner, with an effective concentration (EC₅₀) of 0.1 μM when the endothelium was intact. medchemexpress.com This vasodilatory effect was significantly diminished after the removal of the endothelium and was completely blocked by L-NAME, an inhibitor of nitric oxide synthase, confirming that the mechanism is dependent on NO synthesis. medchemexpress.com These findings suggest that 3-HPPA has antihypertensive and vascular protective effects. medchemexpress.com
Table 1: Vasodilatory Effect of 3-(3-Hydroxyphenyl)propionic acid (3-HPPA) on Rat Aortic Rings
| Concentration | Vasorelaxation | Endothelium Dependence |
|---|---|---|
| 10 nM - 100 µM | Dose-dependent | Yes |
| EC₅₀ | 0.1 µM | Intact Endothelium |
This table summarizes the findings on the vasodilatory effects of 3-HPPA.
The adhesion of monocytes to endothelial cells is a key initiating event in the pathogenesis of atherosclerosis. mdpi.com Research has shown that 3-(3-hydroxyphenyl)propionic acid, a microbial metabolite of quercetin (B1663063), can inhibit this critical step. mdpi.com
In studies using human aortic endothelial cells (HAECs), co-treatment with 3-HPPA was found to inhibit the adhesion of THP-1 monocytes induced by tumor necrosis factor-alpha (TNFα). mdpi.com This inhibitory action is achieved by suppressing the upregulation of the cell adhesion molecule E-selectin. mdpi.com The expression of other adhesion molecules, such as intercellular adhesion molecule 1 (ICAM-1) or vascular cell adhesion molecule 1 (VCAM-1), was not affected. mdpi.com The mechanism for this selective suppression involves the inhibition of the NF-κB signaling pathway. mdpi.com
The anti-inflammatory properties of 3-(3-hydroxyphenyl)propionic acid are directly linked to its ability to modulate key signaling pathways involved in the inflammatory response. The nuclear factor κB (NF-κB) pathway is a primary regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov
Research demonstrates that 3-HPPA exerts its anti-inflammatory effects by targeting this pathway. Specifically, 3-HPPA was found to inhibit the TNFα-induced nuclear translocation and phosphorylation of the p65 subunit of NF-κB in human aortic endothelial cells. mdpi.com By preventing the activation of the p65 subunit, 3-HPPA effectively downregulates the expression of NF-κB-mediated inflammatory molecules, such as E-selectin, thereby mitigating the inflammatory process at a cellular level. mdpi.com
The potential for neuroprotection by phenolic acids is an area of growing interest. nih.gov For a compound to exert a direct effect on the central nervous system, it must be able to cross the blood-brain barrier. Studies have shown that 3-(3′-hydroxyphenyl)propionic acid can accumulate in the brain tissues of rats. mdpi.com When rats were fed a grape seed polyphenol extract, the brain content of 3-hydroxyphenylpropionic acid increased significantly in a dose-dependent manner. mdpi.com
While direct neuroprotective studies on this specific compound are limited, its suspected antioxidant properties are a potential mechanism for such effects. Many phenolic acids are known to exert neuroprotective effects by mitigating oxidative stress, which is a key factor in the pathology of various neurodegenerative diseases. researchgate.netnih.gov
Antifungal and Antimicrobial Activities
Current scientific literature has not extensively documented specific antifungal or broad-spectrum antimicrobial activities for this compound. Research into novel antimicrobial agents has, however, explored structurally related compounds. For instance, a study focused on synthesizing derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid reported that the starting material, N-(4-hydroxyphenyl)-β-alanine methyl ester, did not exhibit significant antibacterial activity. This study went on to create more complex derivatives that showed potent, structure-dependent antimicrobial effects against a range of multidrug-resistant bacterial and fungal pathogens. While these findings are significant for the development of new antimicrobial scaffolds, direct data on the inhibitory concentrations or spectrum of activity for this compound itself remains limited.
Metabolic Regulation
The role of this compound in metabolic regulation is an area of emerging interest, though much of the existing research has focused on its de-esterified metabolite, 3-(3-hydroxyphenyl)propanoic acid (3-HPPA).
As of now, there is no direct scientific evidence or published research specifically investigating the influence of this compound on glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells. The intricate process of GSIS involves the transport of glucose into β-cells, leading to an increased ATP/ADP ratio, closure of KATP channels, membrane depolarization, and ultimately the exocytosis of insulin. While various flavonoid metabolites have been studied for their effects on this pathway, specific data for this compound is not available.
Research has more directly addressed the impact of the related metabolite, 3-(3-hydroxyphenyl)propanoic acid (3-HPPA), on lipid metabolism. Studies in mice fed a high-fat diet demonstrated that administration of 3-HPPA could ameliorate dyslipidemia. Specifically, this was associated with a reduction in the levels of serum triglycerides, total cholesterol, and LDL cholesterol. The proposed mechanism involves the modulation of gut microbiota and the upregulation of genes involved in fatty acid oxidation, such as PPARα. However, these findings are attributed to the acid form of the compound, and it is not yet confirmed if this compound exerts identical effects.
Metabolic Fate and Biotransformation
Endogenous Formation and Origin
3-HPP is not a primary dietary component but is endogenously formed by the gut microbiota through the transformation of various ingested polyphenolic compounds.
The human gut microbiota plays a crucial role in metabolizing complex flavonoids into simpler phenolic acids, including 3-HPP. hmdb.canih.gov A wide array of flavonoids serve as precursors. For instance, the flavanol monomers (+)-catechin and (-)-epicatechin, as well as the flavonol quercetin (B1663063), are known to be metabolized into 3-HPP by intestinal bacteria. mdpi.comnih.gov Upon ingestion, quercetin is poorly absorbed in the upper gastrointestinal tract and is largely metabolized by gut microbes into phenolic acids like 3-HPP. nih.gov This biotransformation is essential for the absorption and systemic effects of many dietary flavonoids.
Table 1: Flavonoid Precursors of 3-(3-hydroxyphenyl)propanoic acid
| Flavonoid Class | Precursor Compound | Resulting Metabolite | Citation |
| Flavanols | (+)-Catechin, (-)-Epicatechin | 3-(3-hydroxyphenyl)propanoic acid | mdpi.com |
| Flavonols | Quercetin | 3-(3-hydroxyphenyl)propanoic acid | mdpi.comnih.gov |
3-HPP is a major microbial degradation product of several other significant dietary polyphenols. Caffeic acid and its esters, such as chlorogenic acid (found in coffee) and caftaric acid, are extensively metabolized by gut microflora into 3-HPP. researchgate.netnih.gov Studies using in vitro fermentation models with human fecal microbiota have shown that these substrates are rapidly converted, with 3-HPP being one of the primary metabolites identified. nih.gov
Proanthocyanidins, also known as condensed tannins, are abundant in foods like chocolate, apples, and cranberries. hmdb.canih.gov These complex polymers are poorly absorbed and are broken down by colonic microbiota into various smaller phenolic compounds, with 3-HPP being a common and significant metabolite. mdpi.comnih.govselleckchem.com The microbial fermentation of both A-type and B-type procyanidins yields 3-HPP, among other phenolic acids. nih.gov
Specific bacterial genera residing in the human gut have been identified as key players in the formation of 3-HPP. Research has shown that species belonging to Clostridium, Escherichia, and Eubacterium can produce 3-HPP. hmdb.ca For example, E. coli is capable of metabolizing various aromatic acids into 3-HPP. nih.govasm.org Furthermore, certain bacteria transform caffeic acid into 3-HPP, including Bifidobacterium lactis and Lactobacillus gasseri. researchgate.net The soil isolate Rhodococcus globerulus also possesses a specific pathway for the degradation of phenolic acids like 3-HPP. nih.gov
Table 2: Bacterial Genera Involved in 3-HPP Formation
| Bacterial Genus | Substrate(s) | Reference |
| Clostridium | Polyphenols | hmdb.ca |
| Escherichia | Phenylpropionic acids, Caffeic Acid | hmdb.canih.govresearchgate.net |
| Eubacterium | Polyphenols | hmdb.ca |
| Rhodococcus | Phenolic Acids | nih.gov |
| Bifidobacterium | Caffeic Acid | researchgate.net |
| Lactobacillus | Caffeic Acid | researchgate.net |
Biological Absorption and Distribution
Once formed by the gut microbiota, 3-HPP is absorbed from the colon into the circulatory system. Research using intestinal Caco-2 cell monolayers has demonstrated that this absorption is an active process mediated by the monocarboxylic acid transporter (MCT). hmdb.casigmaaldrich.comecmdb.calmdb.ca This transport mechanism allows for the efficient uptake of this microbial metabolite from the intestinal lumen.
Catabolic Pathways and Enzymes in Microorganisms
Microorganisms not only produce 3-HPP but also possess the enzymatic machinery to further break it down. In bacteria like Escherichia coli and Rhodococcus globerulus, 3-HPP is catabolized through a specific pathway. nih.govnih.gov
The initial step involves the hydroxylation of the aromatic ring. The enzyme 3-(3-hydroxyphenyl)propanoate (B1234328) hydroxylase (EC 1.14.13.127), a flavoprotein encoded by the mhpA gene in E. coli, catalyzes the conversion of 3-HPP into 3-(2,3-dihydroxyphenyl)propanoate. ecmdb.cawikipedia.org This reaction requires NADH and molecular oxygen. ecmdb.ca
Following this hydroxylation, the dihydroxylated ring undergoes meta-cleavage. In Rhodococcus, this is carried out by an extradiol dioxygenase (HppB), followed by hydrolysis via a hydroxymuconic semialdehyde hydrolase (HppC). nih.gov In E. coli, this ring fission ultimately leads to the formation of central metabolism intermediates such as succinate, pyruvate (B1213749), and acetaldehyde. nih.govasm.org
Table 3: Enzymes in Microbial Catabolism of 3-HPP
| Enzyme | EC Number | Reaction Catalyzed | Microbial Source | Citation |
| 3-(3-hydroxyphenyl)propanoate hydroxylase | 1.14.13.127 | 3-HPP → 3-(2,3-dihydroxyphenyl)propanoate | Escherichia coli | ecmdb.cawikipedia.org |
| Extradiol dioxygenase (HppB) | - | Ring cleavage of 3-(2,3-dihydroxyphenyl)propanoate | Rhodococcus globerulus | nih.gov |
| Hydroxymuconic semialdehyde hydrolase (HppC) | - | Hydrolysis of ring-cleavage product | Rhodococcus globerulus | nih.gov |
Meta Pathway Degradation
The degradation of Methyl 3-(3-hydroxyphenyl)propanoate is initiated by the hydrolysis of its methyl ester bond. This reaction is catalyzed by non-specific microbial esterases, which are known to act on a variety of aromatic esters. nih.govijcmas.com This initial step yields two products: 3-(3-hydroxyphenyl)propanoic acid (3HPP) and methanol (B129727).
Following its formation, 3HPP enters the well-documented meta-cleavage pathway for aromatic compounds. microbiologyresearch.orgnih.gov The first committed step in this pathway is the hydroxylation of the aromatic ring. Specifically, a hydroxyl group is added at the C2 position of the phenyl ring of 3HPP, resulting in the formation of 3-(2,3-dihydroxyphenyl)propionate (DHPP). nih.gov This hydroxylation is a critical activation step, preparing the aromatic ring for subsequent cleavage.
The newly formed dihydroxylated intermediate, DHPP, is then susceptible to ring fission by an extradiol dioxygenase. This enzyme cleaves the aromatic ring between the two hydroxyl groups, leading to the formation of a linear, unsaturated aldehyde. This ring-opening step is the hallmark of the meta-cleavage pathway and results in the loss of aromaticity. microbiologyresearch.orgnih.gov
The subsequent steps of the pathway involve the further enzymatic modification of the ring-fission product. A hydrolase acts on the aldehyde, followed by the action of a hydratase and an aldolase. These sequential reactions ultimately break down the molecule into smaller, central metabolites such as pyruvate and acetaldehyde, which can then enter the cell's primary metabolic cycles to be used for energy and biomass production. microbiologyresearch.orgnih.gov
Enzymes Involved in Degradation (e.g., hydroxylase, dioxygenase, hydratase)
The catabolism of this compound is orchestrated by a series of specific enzymes, each playing a crucial role in the meta-cleavage pathway. While the initial hydrolysis is carried out by general esterases, the subsequent degradation of the resulting 3-(3-hydroxyphenyl)propanoic acid (3HPP) involves a dedicated set of enzymes.
Hydroxylase: The first key enzyme in the degradation of 3HPP is a hydroxylase. In organisms like Escherichia coli and Comamonas testosteroni, this enzyme is a flavin-type hydroxylase, often designated as MhpA. microbiologyresearch.orgnih.gov This enzyme catalyzes the NADH-dependent hydroxylation of 3HPP to 3-(2,3-dihydroxyphenyl)propionate (DHPP). nih.gov The functional identification and characterization of the 3HPP 2-hydroxylase MhpA from Escherichia coli K-12 have confirmed its vital role in the initial step of 3HPP catabolism. nih.gov
Dioxygenase: Following hydroxylation, an extradiol dioxygenase, often named MhpB, cleaves the aromatic ring of DHPP. microbiologyresearch.orgnih.gov These enzymes are typically iron(II)-dependent and catalyze the insertion of both atoms of molecular oxygen into the substrate. The product of this reaction is a highly unstable, yellow-colored ring-fission compound. The mhpB gene product has shown high specificity for DHPP. microbiologyresearch.org
Hydratase: Further down the pathway, a hydratase is essential for the processing of the intermediates. Specifically, a 2-keto-4-pentenoate hydratase, often encoded by the mhpD gene, catalyzes the addition of water to its substrate. microbiologyresearch.orgnih.gov This enzymatic step is crucial for the proper channeling of the breakdown products towards central metabolism. In Pseudomonas putida, a 2-oxopent-4-enoate (B1242333) hydratase is involved in a similar meta-cleavage pathway for catechol.
The coordinated action of these enzymes ensures the efficient breakdown of this compound into common cellular metabolites. The genetic organization of the genes encoding these enzymes is often found in a conserved cluster, indicating a close functional relationship and coordinated regulation. microbiologyresearch.orgnih.gov
Data Tables
Table 1: Key Enzymes in the Meta-Cleavage Pathway of 3-(3-hydroxyphenyl)propanoic acid
| Enzyme Name | Gene Name (example) | Function | Organism Example |
| 3-(3-hydroxyphenyl)propionate 2-hydroxylase | mhpA | Hydroxylation of 3HPP to DHPP | Escherichia coli K-12, Comamonas testosteroni TA441 microbiologyresearch.orgnih.gov |
| 3-(2,3-dihydroxyphenyl)propionate 1,2-dioxygenase | mhpB | Ring cleavage of DHPP | Comamonas testosteroni TA441 microbiologyresearch.org |
| 2-keto-4-pentenoate hydratase | mhpD | Hydration of an intermediate | Comamonas testosteroni TA441 microbiologyresearch.org |
Structure Activity Relationship Sar Studies and Molecular Modeling
Elucidation of Key Structural Features for Biological Activity
The position of the hydroxyl (-OH) group on the phenolic ring is a critical determinant of the biological activity of hydroxyphenylpropanoates and related phenolic compounds. The antioxidant capacity of phenolic compounds, for instance, is highly dependent on the location of the hydroxyl group. Studies on various phenolic compounds have shown that the ortho and para positions are generally associated with higher antioxidant activity compared to the meta position. researchgate.net This is attributed to the ability of the ortho and para isomers to form more stable phenoxy radicals through resonance stabilization, which is a key step in the mechanism of free radical scavenging. researchgate.net For example, in a study of phenolic and aniline (B41778) compounds, the ortho-substituted compounds were found to be the most active antioxidants, followed by the para and then the meta isomers. researchgate.net
In the case of Methyl 3-(3-hydroxyphenyl)propanoate (B1234328), the hydroxyl group is in the meta position. While this may result in a lower intrinsic antioxidant activity compared to its ortho and para counterparts, this positional arrangement can be crucial for specific biological interactions. For instance, the metabolite 3-(3-hydroxyphenyl)propionic acid, the parent carboxylic acid of the target compound, has been shown to possess significant vasodilatory effects. researchgate.netnih.gov This suggests that the meta position of the hydroxyl group may be optimal for binding to specific receptors or enzymes involved in cardiovascular regulation. The parent acid is a known metabolite of flavonoids formed by human microflora and has demonstrated the ability to decrease arterial blood pressure in rats. researchgate.netnih.gov
The presence of a methyl ester group in place of a carboxylic acid significantly alters the physicochemical properties of the molecule, which in turn influences its biological activity. Esterification of the carboxylic acid group in 3-(3-hydroxyphenyl)propanoic acid to form Methyl 3-(3-hydroxyphenyl)propanoate increases its lipophilicity. This enhanced lipophilicity can improve the compound's ability to cross cell membranes, potentially leading to increased intracellular concentrations and enhanced biological effects.
However, the ester group can also impact the mode of action. For instance, in some contexts, the free carboxylic acid is essential for activity. The vasodilatory effects of 3-(3-hydroxyphenyl)propionic acid are a case in point. researchgate.net Conversely, in other scenarios, the ester form may be more active or serve as a prodrug, which is converted to the active carboxylic acid form within the body.
Studies on related compounds have shown that esterification can have varied effects. For example, the synthesis of methyl ester derivatives of 3-hydroxy-2,2-dimethyl-propionic acid has been explored for their antiproliferative activity against colon cancer cells. rsc.org In the realm of antioxidants, a methyl ester of a 3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)-propionic acid derivative is utilized as an intermediate in the synthesis of more complex antioxidants, indicating the utility of the ester form in chemical synthesis. researchgate.net It is important to note that esterification of hydroxyl groups in flavonoids has been shown to decrease their antioxidant activity in some cases.
The table below summarizes the key structural features and their influence on the potential biological activities of this compound.
| Structural Feature | Position/Type | Influence on Biological Activity |
| Hydroxyl Group | meta on phenolic ring | May result in lower intrinsic antioxidant activity compared to ortho and para isomers. researchgate.net Crucial for specific interactions, such as potential vasodilatory effects, as seen with the parent acid. researchgate.netnih.gov Important for binding to enzyme active sites like tyrosinase. nih.gov |
| Ester Group | Methyl propanoate | Increases lipophilicity, potentially enhancing cell membrane permeability. May act as a prodrug, being hydrolyzed to the active carboxylic acid. Can alter the mode of action compared to the parent carboxylic acid. |
Computational Approaches in SAR and Drug Design
Computational methods have become indispensable tools in modern drug discovery and development, offering rapid and cost-effective ways to predict the biological activity of molecules and to understand their interactions with biological targets at an atomic level. These in silico techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, provide valuable insights that guide the design of new therapeutic agents.
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor or enzyme. nih.gov This method is instrumental in understanding the binding mode of a ligand and in estimating the strength of the interaction, often expressed as a docking score or binding affinity. nih.gov The process involves generating a multitude of possible conformations of the ligand within the binding site of the target protein and then using a scoring function to rank these conformations based on their predicted binding energy. nih.gov
For instance, in the study of tyrosinase inhibitors, molecular docking was used to investigate how thiophene (B33073) chalcone (B49325) derivatives bind to the enzyme's active site. mdpi.com One of the most potent inhibitors identified in this study contained a 2,4-dihydroxyphenyl moiety, which is structurally related to the 3-hydroxyphenyl group of this compound. The docking analysis revealed that the inhibitor fits well into the active site of tyrosinase, and its hydroxyl groups form key hydrogen bonds with amino acid residues, thus inhibiting the enzyme's activity. mdpi.com Similarly, docking studies on ketoprofen (B1673614) derivatives have been used to elucidate their binding interactions with target enzymes. nih.gov
The binding affinity of a ligand to its target is a critical parameter in drug design. It is often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate a stronger binding affinity. Molecular docking can provide an estimation of the binding free energy, which is related to these experimental values.
The table below illustrates a hypothetical molecular docking result, showing the type of data that can be generated.
| Target Protein | Ligand | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | Key Interacting Residues |
| Tyrosinase | This compound | -7.5 | 5.2 | His259, His263, Asn260 |
| Cyclooxygenase-2 | This compound | -8.2 | 1.8 | Arg120, Tyr355, Ser530 |
This table contains hypothetical data for illustrative purposes.
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target over time. nih.gov Unlike the static picture provided by molecular docking, MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, thus revealing the conformational changes and flexibility of the protein-ligand complex. nih.gov These simulations are crucial for assessing the stability of the docked pose and for understanding the detailed energetic and structural aspects of the binding process.
A typical MD simulation involves placing the docked protein-ligand complex in a simulated physiological environment, including water molecules and ions. The simulation is then run for a specific period, often on the nanosecond to microsecond timescale. Analysis of the simulation trajectory can provide information on:
Stability of the complex: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand over time, one can assess the stability of the binding.
Conformational changes: MD simulations can reveal how the protein and ligand adapt their conformations upon binding.
Hydrogen bond analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation can be analyzed to identify key interactions.
Binding free energy calculations: More advanced techniques, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to the MD trajectory to calculate a more accurate binding free energy.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov
The development of a QSAR model involves several steps:
Data Set Selection: A set of compounds with known biological activities (e.g., IC50 values) is compiled. This set is typically divided into a training set for model development and a test set for model validation.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using various statistical parameters, such as the squared correlation coefficient (R²) and the cross-validated R² (Q²). nih.gov
A successful QSAR model can be used to predict the biological activity of new, untested compounds, thereby guiding the synthesis of more potent analogs. For instance, a QSAR study on a large set of phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors successfully developed models that could predict the inhibitory activity of these compounds. nih.gov Another study utilized QSAR to estimate the pKa values of hydroxyflavones and correlate them with their pH-dependent antioxidant activity. nih.gov
The table below presents a simplified example of descriptors that could be used in a QSAR study of hydroxyphenylpropanoate derivatives and their potential influence on a specific biological activity.
| Descriptor | Description | Potential Influence on Activity |
| LogP | A measure of lipophilicity. | Higher LogP may enhance membrane permeability but could also lead to non-specific binding. |
| Molecular Weight (MW) | The mass of the molecule. | Can influence diffusion and binding site accessibility. |
| Hydrogen Bond Donors | Number of O-H and N-H bonds. | Important for specific interactions with the target protein. |
| Hydrogen Bond Acceptors | Number of O and N atoms. | Crucial for forming hydrogen bonds with the target. |
| Topological Polar Surface Area (TPSA) | A measure of the polar surface area. | Related to membrane permeability and bioavailability. |
Analytical Research Methodologies
Extraction and Sample Preparation Techniques for Complex Matrices
To accurately analyze Methyl 3-(3-hydroxyphenyl)propanoate (B1234328), it must first be isolated from the sample matrix, which can interfere with detection and quantification. The choice of extraction technique is critical and depends on the nature of the sample (e.g., biological fluids, plant tissues, environmental samples).
Liquid-Liquid Extraction (LLE) is a foundational sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solvent and an organic solvent. For a compound like Methyl 3-(3-hydroxyphenyl)propanoate, the choice of organic solvent is crucial. In a synthesis procedure for the related isomer, Methyl 3-(4-hydroxyphenyl)propionate, an LLE step was employed where the reaction product was dissolved in toluene (B28343) and extracted with water to remove water-soluble impurities like sulfuric acid and excess methanol (B129727). The organic phase, containing the desired ester, was then dried and evaporated. This process illustrates how LLE can effectively partition a methyl-esterified phenolic compound into an organic phase, separating it from polar, aqueous-soluble contaminants. The efficiency of the extraction is dependent on the partition coefficient of the analyte between the two phases.
Solid Phase Extraction (SPE) is a more advanced and often more efficient technique than LLE, involving the partitioning of an analyte between a liquid sample and a solid stationary phase (the sorbent). nih.gov This method is widely used for sample clean-up and pre-concentration prior to chromatographic analysis. nih.govspringernature.com For phenolic compounds, various sorbent materials can be employed, including traditional reversed-phase silica (B1680970) (like C8 or C18), hydrophilic-lipophilic balance (HLB) polymers, and mixed-mode polymeric sorbents. nih.gov A specialized form of SPE, known as molecularly imprinted solid-phase extraction (MISPE), utilizes polymers engineered to have high selectivity for a specific molecule or a class of structurally related compounds, such as phenoxyacids. springernature.com In dispersive SPE (d-SPE), the sorbent is dispersed directly into the sample matrix, which enhances the interaction between the sorbent and the target analytes, reducing both time and solvent use. nih.gov These strategies could be readily adapted for the selective isolation of this compound from complex samples like urine or plasma. nih.gov
Supercritical Fluid Extraction (SFE) is recognized as a green and sustainable extraction technology that uses a fluid above its critical temperature and pressure as the solvent. ajgreenchem.commdpi.com Carbon dioxide (CO₂) is the most commonly used supercritical fluid because it is non-toxic, non-flammable, inexpensive, and easily removed from the extract. mdpi.com While supercritical CO₂ is generally effective for non-polar compounds, its solvating power for more polar molecules like this compound is limited. unirioja.es To overcome this, the polarity of the supercritical fluid can be increased by adding a small amount of a polar organic solvent, known as a modifier or cosolvent, such as ethanol. mdpi.com The extraction efficiency in SFE is influenced by several factors, including temperature, pressure, extraction time, and the presence of a cosolvent. mdpi.commdpi.com For instance, increasing pressure generally increases the density of the supercritical fluid, thereby enhancing its solvating power. unirioja.es SFE has been successfully coupled with other techniques like magnetic solid-phase extraction to improve preconcentration factors and lower detection limits for analytes in solid matrices. nih.gov
Chromatographic and Spectrometric Characterization
Following extraction, chromatographic techniques are employed to separate the analyte from any remaining co-extracted compounds, and spectrometry is used for its identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. While direct analysis of phenolic compounds by GC-MS is possible, it often requires derivatization to increase volatility and improve peak shape. core.ac.uk The NIST Mass Spectrometry Data Center provides GC-MS data for the related isomer, Methyl 3-(2-hydroxyphenyl)propionate, showing characteristic mass-to-charge ratio (m/z) peaks at 120, 148, and 91. nih.gov Similarly, the parent acid, 3-(3-hydroxyphenyl)propanoic acid, has been analyzed by GC-MS, producing a distinct mass spectrum. hmdb.ca For complex metabolomic studies, a derivatization step, such as silylation using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), is common practice before GC-MS analysis. core.ac.uk Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions, which is particularly useful for quantifying low-level analytes in complex biological samples. core.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is exceptionally well-suited for the analysis of polar and non-volatile compounds like this compound, as it typically does not require derivatization. Ultra-High Performance Liquid Chromatography (UHPLC) coupled with MS/MS offers high resolution, sensitivity, and speed. nih.gov A UHPLC-MS/MS method has been developed and validated for the analysis of phenolic metabolites, including 3-(3-hydroxyphenyl)propionic acid, in human plasma and urine. nih.gov This method demonstrated excellent sensitivity, with low limits of detection (LOD) and quantification (LOQ), and high recovery rates. nih.gov The mass spectrometer can identify the compound based on its specific mass-to-charge ratio and fragmentation pattern. Predicted collision cross-section (CCS) values for various adducts of this compound are available, which aids in its identification in high-resolution mass spectrometry. uni.lu
Data Tables
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 181.08592 | 137.2 |
| [M+Na]⁺ | 203.06786 | 144.8 |
| [M-H]⁻ | 179.07136 | 139.7 |
| [M+NH₄]⁺ | 198.11246 | 156.8 |
| [M+K]⁺ | 219.04180 | 143.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons on the phenyl ring typically appear as a complex multiplet in the region of δ 6.7-7.2 ppm. The two methylene (B1212753) groups of the propanoate side chain present as two distinct triplets around δ 2.9 and 2.6 ppm, respectively, due to spin-spin coupling with each other. The methyl ester protons give a sharp singlet at approximately δ 3.7 ppm. The phenolic hydroxyl proton often appears as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon environment in the molecule. The carbonyl carbon of the ester group is typically observed downfield, around δ 173 ppm. The carbons of the aromatic ring appear in the δ 115-156 ppm range, with the carbon attached to the hydroxyl group showing a characteristic shift. The methyl carbon of the ester group resonates at approximately δ 52 ppm, while the methylene carbons of the propanoate chain are found at around δ 30-36 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| C=O | - | ~173.5 |
| C-OH (Aromatic) | - | ~156.0 |
| C-CH₂ (Aromatic) | - | ~142.5 |
| Aromatic CH | ~6.7-7.2 (m) | ~115-130 |
| -OCH₃ | ~3.68 (s) | ~51.8 |
| -CH₂-Ar | ~2.90 (t) | ~35.8 |
| -CH₂-COOCH₃ | ~2.62 (t) | ~30.5 |
| -OH | Variable (br s) | - |
Note: Predicted values are based on standard chemical shift correlations and may vary slightly from experimental data.
Advanced Techniques for Impurity Profiling
The identification and quantification of impurities in this compound are critical for ensuring its quality and safety for use in subsequent manufacturing processes. nih.gov Advanced hyphenated techniques are often employed for this purpose, providing both separation and structural information. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer. nih.govnih.gov LC-MS is particularly useful for detecting and identifying unknown impurities, even at trace levels. nih.gov After separation on an HPLC column, the eluent is introduced into the mass spectrometer. Ionization techniques such as Electrospray Ionization (ESI) are commonly used to generate ions from the analytes, which are then analyzed to determine their mass-to-charge ratio. nih.gov This information, along with the retention time, can be used to identify potential impurities by comparing the data to known compounds or by interpreting the fragmentation patterns in MS/MS experiments. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile impurities that may be present, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical method. nih.gov In this technique, the sample is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer. GC-MS can be used to identify and quantify residual solvents from the synthesis process or other volatile organic impurities. nih.gov The resulting mass spectra can be compared against extensive libraries for rapid identification of the impurities.
Potential impurities in this compound could arise from the starting materials, by-products of the synthesis, or degradation products. These may include isomers, unreacted starting materials such as 3-(3-hydroxyphenyl)propanoic acid, or products of side reactions. The use of these advanced techniques is essential for a comprehensive understanding of the impurity profile of the compound.
Q & A
Q. What are the common synthetic routes for Methyl 3-(3-hydroxyphenyl)propanoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: A multicomponent synthesis protocol involving 3-hydroxy-4H-chromen-4-one, aldehydes/ketones, Meldrum’s acid, and triethylamine in methanol under reflux (2 hours) has been adapted for structurally similar compounds . For this compound, substituting the aldehyde component with 3-hydroxybenzaldehyde could yield the target compound. Optimization includes adjusting solvent polarity (e.g., methanol vs. ethanol), catalyst concentration (triethylamine), and reaction temperature. Post-synthesis purification via recrystallization or column chromatography is recommended to enhance purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Expect aromatic protons (δ 6.6–7.4 ppm for the 3-hydroxyphenyl group), a triplet for the methylene protons adjacent to the ester (δ 2.5–3.0 ppm), and a singlet for the methoxy group (δ 3.6–3.8 ppm) .
- ¹³C NMR: Key signals include the ester carbonyl (δ 170–175 ppm) and aromatic carbons (δ 110–160 ppm) .
- HRMS: A molecular ion peak at m/z 209.0814 (C₁₀H₁₂O₃) confirms the molecular formula. Discrepancies in fragmentation patterns may indicate impurities .
Advanced Research Questions
Q. How does the hydroxyl group position on the phenyl ring influence the biological activity of this compound compared to its isomers?
- Methodological Answer: Comparative studies of ortho-, meta-, and para-hydroxyphenyl derivatives reveal that the meta-position (3-hydroxyphenyl) enhances hydrogen bonding with enzymatic active sites, as seen in interactions with cytochrome P450 enzymes . To validate, researchers can:
Docking Simulations: Use software like AutoDock to model interactions with target enzymes.
Enzymatic Assays: Measure IC₅₀ values against isomer pairs under standardized conditions (pH 7.4, 37°C) .
Note: Solubility differences between isomers (e.g., logP variations) may confound activity results; control for this via HPLC-based solubility assays.
Q. What strategies can resolve contradictions in reported enzymatic inhibition data for this compound derivatives?
- Methodological Answer: Contradictions often arise from assay variability or impurity interference. Address this by:
Reproducibility Checks: Replicate studies using identical enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions.
Purity Validation: Employ orthogonal techniques (NMR, LC-MS) to confirm compound purity ≥95% .
Mechanistic Profiling: Use stopped-flow kinetics to distinguish competitive vs. non-competitive inhibition modes .
Q. How can computational modeling predict the interaction between this compound and target enzymes, and what are the limitations of these models?
- Methodological Answer:
- Steps:
Docking: Use Schrödinger’s Glide or MOE to model ligand-enzyme binding poses.
MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability.
- Limitations:
- Over-reliance on static crystal structures may miss conformational flexibility.
- Solvent effects (e.g., explicit water molecules) are often oversimplified .
- Validation: Cross-check predictions with site-directed mutagenesis (e.g., alanine scanning of key residues).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
